molecular formula C9H14O3 B14591874 (1S,4S)-4-Methyl-2-oxocyclohexyl acetate CAS No. 61592-58-3

(1S,4S)-4-Methyl-2-oxocyclohexyl acetate

Cat. No.: B14591874
CAS No.: 61592-58-3
M. Wt: 170.21 g/mol
InChI Key: QCDAVMQZRBWDDO-RCOVLWMOSA-N
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Description

(1S,4S)-4-Methyl-2-oxocyclohexyl acetate is an organic compound with the molecular formula C12H20O2 It is a derivative of cyclohexanone, featuring a methyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-4-Methyl-2-oxocyclohexyl acetate typically involves the esterification of (1S,4S)-4-methyl-2-oxocyclohexanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-4-Methyl-2-oxocyclohexyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methyl-2-oxocyclohexanone or 4-methyl-2-oxocyclohexanoic acid.

    Reduction: Formation of (1S,4S)-4-methyl-2-oxocyclohexanol.

    Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,4S)-4-Methyl-2-oxocyclohexyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (1S,4S)-4-Methyl-2-oxocyclohexyl acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors or other biomolecules, modulating physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,4S)-4-Methyl-2-oxocyclohexanol: The alcohol precursor to the acetate ester.

    4-Methylcyclohexanone: A structurally similar ketone.

    Cyclohexyl acetate: An acetate ester with a similar cyclohexane backbone.

Uniqueness

(1S,4S)-4-Methyl-2-oxocyclohexyl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61592-58-3

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

[(1S,4S)-4-methyl-2-oxocyclohexyl] acetate

InChI

InChI=1S/C9H14O3/c1-6-3-4-9(8(11)5-6)12-7(2)10/h6,9H,3-5H2,1-2H3/t6-,9-/m0/s1

InChI Key

QCDAVMQZRBWDDO-RCOVLWMOSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C(=O)C1)OC(=O)C

Canonical SMILES

CC1CCC(C(=O)C1)OC(=O)C

Origin of Product

United States

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